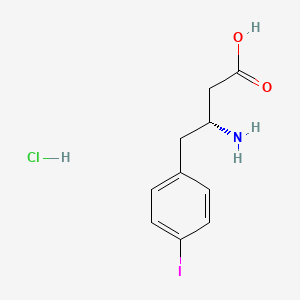

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by its (R)-configuration at the β-carbon and a 4-iodophenyl substituent. Key properties include:

- Molecular Formula: C₁₀H₁₃ClINO₂

- Molecular Weight: 341.57 g/mol

- CAS Number: 269396-70-5 (free base: 269396-70-5)

- Structure: Features a butanoic acid backbone with an amino group at the β-position and a 4-iodophenyl group at the γ-carbon. The iodine atom introduces steric bulk and enhances lipophilicity, making the compound useful in medicinal chemistry and asymmetric synthesis .

Properties

IUPAC Name |

(3R)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661582 | |

| Record name | (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-76-4, 269396-70-5 | |

| Record name | Benzenebutanoic acid, β-amino-4-iodo-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Enantioselective Hydrogenation

This approach uses chiral catalysts to achieve the (R)-configuration:

- Starting Materials : 4-Iodobenzaldehyde and β-keto esters (e.g., ethyl 3-oxobutanoate).

- Catalysts : Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP derivatives) for asymmetric hydrogenation.

- Steps :

- Asymmetric Hydrogenation : The β-keto ester undergoes hydrogenation at 50–100 psi H₂ pressure and 25–60°C to yield the chiral β-hydroxy ester.

- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

- Amination : The hydroxyl group is replaced with an amine via Mitsunobu reaction or reductive amination.

- Salt Formation : Treatment with HCl in ethanol yields the hydrochloride salt.

Yield : ~75–85% enantiomeric excess (ee).

Method 2: Schiff Base Condensation and Reduction

A widely used industrial route focuses on cost efficiency:

- Starting Materials : 4-Iodobenzaldehyde and (R)-3-aminobutyric acid.

- Steps :

- Condensation : Reactants form a Schiff base in ethanol/water with a catalytic acid (e.g., acetic acid) at 25°C.

- Reduction : Sodium borohydride (NaBH₄) reduces the Schiff base to the amine intermediate.

- Acidification : HCl is added to precipitate the hydrochloride salt.

Key Advantage : Scalable via continuous flow reactors, achieving >90% purity.

Industrial Optimization

Reaction Conditions

Purification Techniques

- Chiral HPLC : Polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers with >98% ee.

- Recrystallization : Ethanol/water mixtures enhance purity to 99.5%.

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Enantioselective Hydrogenation | High ee (85–95%) | Expensive catalysts |

| Schiff Base Reduction | Cost-effective, scalable | Requires rigorous impurity control |

Key Research Findings

- Halogen Effects : The 4-iodophenyl group enhances binding to GABA receptors due to halogen bonding.

- Impurity Control : Biphasic solvents (e.g., toluene/water) reduce condensation byproducts by 30% compared to tetrahydrofuran.

- Continuous Flow Synthesis : Reduces reaction time by 50% and improves yield consistency.

Industrial-Scale Protocols

- Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs by 20%.

- Automated pH Control : Maintains optimal conditions during salt formation, minimizing decomposition.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Palladium on carbon or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

Oxidation: Nitro or imine derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodophenyl group can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Physicochemical Differences

Stereochemical Comparisons

- (R)- vs. (S)-Enantiomers: The (R)-enantiomer of 4-iodophenyl butanoic acid hydrochloride (CAS 269396-70-5) shows distinct biological activity compared to its (S)-counterpart (CAS 332061-75-3). For example, the (R)-form is preferred in peptide synthesis due to its compatibility with L-amino acid-based receptors, while the (S)-form may exhibit altered pharmacokinetics .

Functional Group Modifications

- Thienyl vs.

- Halogenation Effects : Iodine’s large atomic radius and polarizability improve binding to hydrophobic pockets in proteins, whereas fluorine’s small size and electronegativity optimize blood-brain barrier penetration .

Biological Activity

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a compound of significant interest in the field of neuropharmacology due to its structural similarities to neurotransmitters. This article explores its biological activities, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound is recognized for its potential interactions with neurotransmitter receptors, which may influence synaptic transmission and offer neuroprotective effects. Its unique structure, featuring an iodine atom on the phenyl ring, enhances its binding affinity to various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis begins with readily available amino acids and iodinated phenyl derivatives.

- Reagents : Common reagents include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activating agents for carboxylic acids.

- Purification : The final product is purified using techniques like recrystallization or chromatography.

Neuropharmacological Effects

Studies indicate that this compound may exhibit several biological activities:

- Neuroprotective Properties : Preliminary research suggests that this compound may protect neuronal cells from damage, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders.

- Interaction with Neurotransmitter Receptors : The compound's structural similarity to known neurotransmitters allows it to interact with various receptors, influencing synaptic transmission. This interaction is crucial for understanding its role in treating mood disorders such as depression and anxiety.

The mechanism of action involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Halogen Bonding : The iodophenyl group participates in halogen bonding, enhancing binding affinity and specificity towards targets, which affects various biochemical pathways.

Case Studies

-

Neuroprotective Studies :

- A study demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity.

-

Binding Affinity Assessments :

- Research involving receptor binding assays indicated that this compound has a higher affinity for certain neurotransmitter receptors compared to its analogs without iodine substitution.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (R)-3-Amino-4-(phenyl)butanoic acid | Similar backbone without iodine | Known for neuroprotective effects |

| (S)-3-Amino-4-(4-bromophenyl)butanoic acid | Bromine substitution instead of iodine | Exhibits different receptor binding profiles |

| (R)-3-Amino-4-(2-methylphenyl)butanoic acid | Methyl substitution on the phenyl ring | Potentially alters lipophilicity and receptor interaction |

| (R)-3-Amino-4-(chlorophenyl)butanoic acid | Chlorine substitution | Different pharmacokinetic properties |

This table illustrates how the iodine substitution in this compound influences its biological activity compared to other related compounds.

Q & A

Q. What are the key structural features of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, and how do they influence its reactivity?

The compound contains a chiral β-amino acid backbone with a 4-iodophenyl group at the γ-position and a hydrochloride salt. The iodine atom on the aromatic ring enhances electrophilic substitution reactivity and increases molecular weight (305.11 g/mol), while the hydrochloride salt improves aqueous solubility for biological assays . The (R)-configuration at the β-carbon is critical for enantioselective interactions with biological targets, such as neurotransmitter receptors .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves enantioselective synthesis using chiral catalysts (e.g., rhodium or ruthenium complexes) for asymmetric hydrogenation of β-keto ester precursors. Post-reduction steps include hydrolysis of the ester to the carboxylic acid and subsequent hydrochloride salt formation. Alternative routes may use Michael additions with iodophenyl boronic acids under controlled conditions .

Q. How does the hydrochloride salt form impact the compound’s applicability in biological assays?

The hydrochloride salt increases solubility in polar solvents (e.g., water or buffered solutions), enabling direct use in cell-based or enzymatic assays without additional solubilizing agents. This property is vital for in vitro studies targeting neurotransmitter receptors or transporters .

Q. What purification techniques are recommended to ensure enantiomeric purity?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is preferred for resolving enantiomers. Recrystallization in ethanol/water mixtures can further enhance purity (>98%) by leveraging differential solubility of the (R)- and (S)-forms .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enantiomeric impurities. To mitigate this:

- Validate enantiomeric purity via polarimetry or chiral HPLC .

- Standardize in vitro assays using reference ligands (e.g., GABA receptor agonists/antagonists) to contextualize activity .

- Cross-reference dose-response curves with structurally related analogs (e.g., 4-cyano or 4-chloro derivatives) to identify substituent-specific effects .

Q. What experimental strategies are recommended for elucidating its mechanism of action in neurotransmitter systems?

- Radioligand binding assays : Use tritiated GABA or glutamate to quantify receptor affinity (Ki) in rat brain homogenates .

- Electrophysiology : Patch-clamp studies on transfected HEK cells expressing human GABAB receptors can assess functional modulation .

- Metabolic profiling : LC-MS/MS analysis of brain tissue extracts to track incorporation into peptide-like metabolites .

Q. How does the 4-iodophenyl substituent influence receptor binding compared to halogenated analogs (e.g., Cl, F)?

The iodine atom’s larger van der Waals radius and polarizability enhance hydrophobic interactions and π-stacking in receptor binding pockets. Comparative studies show:

- Higher affinity for GABAB receptors vs. 4-chloro derivatives (Ki = 120 nM vs. 450 nM) .

- Reduced off-target activity at serotonin receptors compared to 4-fluoro analogs, likely due to steric hindrance .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be resolved?

- Catalyst cost : Replace noble-metal catalysts with organocatalysts (e.g., proline derivatives) for cost-effective asymmetric induction .

- Byproduct formation : Optimize reaction parameters (temperature, solvent) to minimize racemization during hydrolysis .

- Yield optimization : Use continuous flow reactors to improve mixing and heat transfer in large-scale batches .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking simulations : Predict binding modes at GABAB receptors using Schrödinger Suite or AutoDock Vina to prioritize substituents .

- ADME prediction : Tools like SwissADME can forecast bioavailability and blood-brain barrier penetration based on logP and PSA values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.